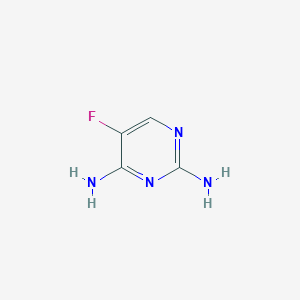

5-フルオロピリミジン-2,4-ジアミン

概要

説明

5-Fluoropyrimidine-2,4-diamine derivatives are a class of compounds that have garnered significant interest due to their biological activities, particularly as inhibitors of various enzymes and as potential anticancer and antiviral agents. These compounds are structurally characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and amino groups at the 2 and 4 positions.

Synthesis Analysis

The synthesis of these compounds often involves regioselective substitution reactions and the use of protective groups to achieve the desired substitution pattern on the pyrimidine ring. For instance, the synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidines as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii involves the reaction of chloro- or fluoronitrophenyl-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives . Another approach for synthesizing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors, includes regioselective substitution followed by amide formation .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the crystal structure of a 5-iodopyrimidine-2,4-dione derivative has been determined, providing insights into the potential drug interactions with biological targets . The presence of halogen atoms, such as fluorine, can significantly influence the molecular conformation and electronic properties of the pyrimidine ring, affecting its binding affinity to target enzymes.

Chemical Reactions Analysis

5-Fluoropyrimidine-2,4-diamines can undergo various chemical reactions, including the formation of carbamates in the presence of carbonate under alkaline conditions, as observed with alpha-fluoro-beta-alanine (FBAL), a major catabolite of fluoropyrimidines . Additionally, the presence of a fluorine atom can enhance the acidity of adjacent hydrogen atoms, facilitating H-D exchange reactions under base catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoropyrimidine-2,4-diamines are influenced by their molecular structure. These compounds often exhibit high thermal stability and resistance to chemical degradation. For instance, polyimides derived from 5-aminopyrimidine show excellent thermal stability and mechanical properties, which are attributed to the pyrimidine unit within the polymer backbone . The presence of fluorine also affects the electronic properties of the molecule, which can be probed using techniques such as 19F nuclear magnetic resonance (NMR) .

科学的研究の応用

がん治療

5-フルオロピリミジン-2,4-ジアミンは、5-フルオロウラシル (5-FU) としても知られており、がん治療に広く使用されています . 毎年200万人以上の癌患者を治療するために使用されています . この化合物は、特定の癌細胞株の増殖を阻害することが示されています.

個別化医療

フッ素化学の進歩は、個別化医療の時代に5-FUのようなフッ素化ピリミジン (FP) のより精密な使用に貢献してきました . これにより、がん治療に対するよりターゲットを絞ったアプローチが可能になります .

創薬

5-フルオロピリミジン-2,4-ジアミンは、創薬を含むさまざまな分野で多様な用途を実現する、高い複雑さとバースト性を示しています. これは、新しい薬物の開発における貴重な化合物です.

医薬品化学

この化合物は、そのユニークな特性から医薬品化学でも使用されています. その高い電気陰性度と水素結合形成への低い傾向は、この分野における有用な化合物にしています .

DNA損傷誘導

5-フルオロピリミジン-2,4-ジアミンの誘導体であるN2-エチル-6-フルオロピリミジン-2,4-ジアミンは、癌細胞においてDNA損傷と細胞死を誘導することが示されています. これは、潜在的な抗癌剤です.

抗酸化活性

研究では、ベンゼン-1,2-ジアミンと5-フルオロピリミジン-2,4(1H,3H)-ジオン (5-FU) の縮合反応からシッフ塩基配位子が得られました。 合成された化合物は、5-FUと比較して非常に高い抗酸化活性を示しました .

金属錯体の合成

金属(II)錯体は、5-フルオロピリミジン-2,4(1H,3H)-ジオン (5-FU) を配位子として使用して、Fe(II)、Co(II)、およびNi(II) 塩化物塩から合成されました . これらの錯体は、さまざまな分野で潜在的な用途があります .

潜在的な抗癌剤

5-フルオロピリミジン-2,4-ジアミンを使用して合成された新規のCo(II)およびNi(II)錯体は、新しい抗癌剤としての可能性を示しています

Safety and Hazards

作用機序

Target of Action

5-Fluoropyrimidine-2,4-diamine, also known as 5-Fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . The compound also targets Aurora B kinase and Aurora A kinase , which are involved in the regulation of mitosis .

Mode of Action

The main mechanism of action of 5-Fluoropyrimidine-2,4-diamine is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding inhibits TS, thereby interfering with DNA synthesis . In addition, the compound inhibits Aurora kinases, disrupting the architecture of the mitotic spindle .

Biochemical Pathways

The inhibition of TS results in the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, leading to lethal DNA damage . TS inhibition also results in the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .

Pharmacokinetics

The bioconversion of 5-FU prodrugs to 5-FU and the subsequent metabolic activation of 5-FU are required for the formation of fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate, the active nucleotides through which 5-FU exerts its antimetabolite actions . The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPYD), and variations in the DPYD gene can affect the toxicity of 5-FU .

Result of Action

The result of the action of 5-Fluoropyrimidine-2,4-diamine is the induction of cell death, particularly in cancer cells. The compound’s action leads to DNA damage and disruption of the mitotic spindle, triggering a transient M-phase arrest followed by a forced mitotic exit . This premature termination of M phase results in polyploidy and suppression of cancer cell viability .

Action Environment

The action, efficacy, and stability of 5-Fluoropyrimidine-2,4-diamine can be influenced by various environmental factors. For instance, the compound’s storage environment can affect its stability . Additionally, genetic factors, such as variations in genes implicated in the pharmacokinetics and pharmacodynamics of the compound, can influence its toxicity and efficacy .

特性

IUPAC Name |

5-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFEZUZAHJEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292273 | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155-11-3 | |

| Record name | 5-Fluoro-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC81284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate](/img/structure/B89899.png)

![[(Methoxythioxomethyl)thio]acetic acid](/img/structure/B89922.png)

![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)

![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)